molecular formula C11H8ClF2N3 B1480724 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine CAS No. 2098049-65-9

6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine

Cat. No. B1480724
CAS RN: 2098049-65-9
M. Wt: 255.65 g/mol
InChI Key: ZHXSLTIRKIQYNW-UHFFFAOYSA-N
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Description

“6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H8ClF2N3. It has a molecular weight of 255.65 g/mol . This compound has grown in importance in recent years due to its potential implications in various fields of research and industry.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine” include a molecular weight of 255.65 g/mol . For a more comprehensive analysis of its properties, experimental measurements or computational predictions would be needed.

Scientific Research Applications

Drug Development

The compound 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine is a derivative of the imidazo[1,2-b]pyridazine class, which is known for its biological activity and potential in drug development. This particular compound could be explored for its pharmacological properties, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , and anti-proliferative activities . Its structural novelty makes it a candidate for the synthesis of new drugs, potentially leading to breakthroughs in treating various diseases.

Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives have been studied for their kinase inhibitory effects. Given the success of kinase inhibitors like bonatinib, 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine could be investigated for its efficacy in inhibiting specific kinases, which are crucial in signaling pathways related to cancer and other diseases .

Acetylcholinesterase Inhibition

This compound may serve as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme acetylcholinesterase, it could help increase the levels of neurotransmitters in the brain, potentially improving cognitive function .

Gamma-Hydroxybutyric Acid (GHB) Binding

The compound has potential as a novel ligand with high affinity for gamma-hydroxybutyric acid (GHB) binding sites. This application could be relevant in the development of therapeutic agents for disorders related to GHB, such as narcolepsy or addiction .

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) of 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine can be analyzed to predict reactivity and sites for nucleophilic and electrophilic attack. This information is valuable for designing molecules with desired reactivity profiles .

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis can provide insights into the electronic structure and properties of the compound. Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in predicting chemical reactivity and stability .

Infrared Vibrational Analysis

Infrared vibrational analysis can be conducted on this compound to understand its vibrational modes, which are related to the molecular structure. This analysis is crucial for characterizing chemical compounds and understanding their physical and chemical properties .

Synthetic Chemistry

The compound’s novel structure offers opportunities for synthetic chemists to explore new synthetic methods and pathways. It can serve as a building block for creating a variety of bioactive molecules, contributing to the diversity of chemical libraries used in drug discovery .

properties

IUPAC Name

6-chloro-N-[(2,6-difluorophenyl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2N3/c12-10-4-5-11(17-16-10)15-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXSLTIRKIQYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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